molecular formula C22H22O8 B12422688 Picropodophyllotoxin-d6

Picropodophyllotoxin-d6

Cat. No.: B12422688
M. Wt: 420.4 g/mol
InChI Key: YJGVMLPVUAXIQN-MVKREVDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picropodophyllotoxin-d6 is a deuterium-labeled derivative of picropodophyllotoxin, a naturally occurring aryltetralin lignan. Picropodophyllotoxin is primarily isolated from the roots of Podophyllum hexandrum and has been recognized for its significant antitumor activity. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of picropodophyllotoxin-d6 involves the incorporation of deuterium atoms into the picropodophyllotoxin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuterium incorporation. The final product is purified using chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Picropodophyllotoxin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Picropodophyllotoxin-d6 has a wide range of scientific research applications, including:

Mechanism of Action

Picropodophyllotoxin-d6 exerts its effects primarily through the inhibition of the insulin-like growth factor-1 receptor (IGF-1R). This inhibition leads to the disruption of downstream signaling pathways, resulting in cell cycle arrest and apoptosis. The compound also induces the generation of reactive oxygen species (ROS), further contributing to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Uniqueness: Picropodophyllotoxin-d6 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C22H22O8

Molecular Weight

420.4 g/mol

IUPAC Name

(5R,5aR,8aS,9R)-5-hydroxy-9-[3-methoxy-4,5-bis(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i1D3,3D3

InChI Key

YJGVMLPVUAXIQN-MVKREVDOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC)OC([2H])([2H])[2H]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Origin of Product

United States

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